N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine
Description
Properties
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDGUJLHARCBKY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is protected by reacting L-serine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step is also performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine can undergo various types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amino and hydroxyl groups, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protecting groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Benzyloxycarbonyl Group: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid.
Deprotection of tert-Butyldimethylsilyl Group: Treatment with fluoride ions, typically using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions are L-serine derivatives with different functional groups, depending on the reagents and conditions used.
Scientific Research Applications
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine primarily involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for selective reactions at other functional groups. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Protecting Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
- Stability : TBS groups offer superior stability under acidic conditions compared to benzyl or allyl groups, making Cbz-Ser(TBS)-OH preferable in multi-step syntheses .
- Orthogonality : Cbz/TBS protection allows sequential deprotection (Cbz via H₂/Pd-C; TBS via fluoride), whereas Boc/allyl systems require acidic conditions for Boc removal .
- Synthetic Accessibility : Cbz-Ser(TBS)-OH is synthesized in higher yields (~70–80%) compared to O-benzyl-N-Boc-L-serine, which involves laborious steps .
Key Findings:
Physicochemical Properties
- Solubility : Cbz-Ser(TBS)-OH is soluble in polar aprotic solvents (DMF, THF) but insoluble in water, similar to diphenylsilyl analogs .
- NMR Data: Cbz-Ser(TBS)-OH: δ 1.03 (s, 9H, TBS), 5.12 (s, 2H, Cbz), 7.29–7.47 (m, aromatic protons) . Cbz-Ser(3-cyanophenyl)-OH: δ 7.60–7.75 (m, cyanophenyl protons), confirming aryl substitution .
Biological Activity
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine, often referred to as a serine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its applications in drug development, especially concerning its interactions with various biological targets.
The molecular formula of this compound is with a molecular weight of approximately 309.358 g/mol. The compound exhibits a melting point of 43 °C and a flash point of 218.2 °C .
The biological activity of this compound is primarily linked to its role as an inhibitor of histone deacetylases (HDACs). HDACs are critical enzymes involved in the regulation of gene expression through the modification of histones. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression profiles that may be beneficial in treating various diseases, including cancer .
Antimicrobial Properties
Research has indicated that serine derivatives can exhibit antimicrobial activity. The specific compound under discussion has been evaluated for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the serine scaffold can enhance antimicrobial properties .
Case Studies
- Antibacterial Activity : In a study focusing on amino acid-based antimicrobial agents, this compound was synthesized and tested against various pathogens. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Histone Deacetylase Inhibition : A series of experiments demonstrated that this compound could inhibit HDAC activity effectively. The inhibition was dose-dependent, with IC50 values indicating potent activity comparable to known HDAC inhibitors .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | 15 | Moderate |
| HDAC Inhibition | HDAC Class I | 5 | High |
| Antifungal | Fungal strains | 20 | Moderate |
Q & A
Q. What is the optimized synthetic route for N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine?
The compound is synthesized in two steps:
- Step 1 : L-Serine is protected at the amine group using benzyl chloroformate (CbzCl) under alkaline conditions (NaHCO₃/Na₂CO₃ in acetone/water). The reaction is monitored by pH adjustment with 1M KOH to maintain solubility, yielding N-Cbz-L-serine (72% yield) .
- Step 2 : The hydroxyl group is silylated with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane, catalyzed by imidazole and DMAP. Purification involves repeated dissolution in methanol/toluene to remove volatile byproducts, achieving 80% yield .
Q. How is this compound characterized using NMR spectroscopy?
Key ¹H NMR signals (400 MHz, CDCl₃):
- δ 7.45–7.29 ppm : Aromatic protons from the benzyl group.
- δ 5.19–5.05 ppm : Cbz-protected amine (-NH-Cbz).
- δ 0.86 ppm and 0.03 ppm : tert-Butyldimethylsilyl (TBS) group protons.
- δ 4.44 ppm (t) and 4.17–4.05 ppm (m) : Methine and methylene protons adjacent to the silyl ether .
Q. What purification methods are effective for isolating this compound?
- Liquid-liquid extraction : Post-silylation, the organic layer is washed with 1M HCl, water, and brine to remove imidazole and unreacted reagents.
- Solvent evaporation : Methanol/toluene co-evaporation eliminates residual moisture and volatile impurities, critical for stabilizing the silyl ether .
Advanced Research Questions
Q. How does the choice of base influence silylation efficiency?
Imidazole is preferred over stronger bases (e.g., DBU) to avoid desilylation or side reactions. Its moderate basicity facilitates TBSCl activation while maintaining compatibility with the Cbz group. DMAP (0.05 equiv) accelerates silylation via nucleophilic catalysis .
Q. What competing reactions occur during synthesis, and how are they mitigated?
- Hydrolysis of TBS ether : Minimized by rigorous anhydrous conditions (dry CH₂Cl₂, molecular sieves).
- Over-silylation : Controlled by stoichiometry (1.1 equiv TBSCl) and reaction monitoring via TLC .
Q. How is this compound used in heterocycle synthesis (e.g., oxazolidinones)?
The TBS-protected serine undergoes cyclization with paraformaldehyde [(CH₂O)ₙ] under acidic conditions (pTsOH) via a Dean-Stark trap, forming an oxazolidinone. This reaction leverages the steric protection of the TBS group to direct regioselectivity (62% yield after chromatography) .
Q. What strategies preserve the TBS group during downstream reactions?
- Avoid protic solvents : Use THF or DCM instead of methanol/water mixtures.
- pH control : Maintain neutral to slightly acidic conditions to prevent cleavage.
- Low-temperature storage : Store at –20°C under inert atmosphere to prevent moisture ingress .
Safety and Troubleshooting
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity hazard).
- Ventilation : Use fume hoods due to volatile reagents (e.g., CH₂Cl₂, imidazole).
- Disposal : Follow EPA guidelines for halogenated waste and silylated byproducts .
Q. How to address low yields in the silylation step?
- Moisture control : Ensure solvents are anhydrous; pre-dry glassware.
- Catalyst activity : Verify DMAP freshness (hygroscopic degradation).
- Reagent purity : Use freshly opened TBSCl to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
